1-Phenylcyclobutylamine

Monoamine Oxidase Mechanism-Based Inactivation Enzyme Kinetics

MAO researchers require 1-phenylcyclobutylamine (PCBA) with authenticated 1-positional isomer identity-generic substitution or 3-phenyl isomer contamination produces fundamentally different outcomes. PCBA is the founding cyclobutylamine MAO inactivator with a partition ratio of 325:1, enabling simultaneous observation of substrate turnover and time-dependent inactivation. • Partition ratio 325:1 vs. ~7:1 for 1-PCPA-wide kinetic window for mechanistic dissection. • Unique P450-catalyzed ring expansion to 2-phenyl-1-pyrroline serves as built-in radical reporter. • Supplied as free base or HCl salt, ≥95% purity, isomer-authenticated for SAR reproducibility.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 17380-77-7
Cat. No. B101158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclobutylamine
CAS17380-77-7
Synonyms1-PCBA
1-phenylcyclobutylamine
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=CC=C2)N
InChIInChI=1S/C10H13N/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2
InChIKeyOZJAIRCFCMQFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclobutylamine: Identity & Scientific Positioning


1-Phenylcyclobutylamine (PCBA) is a C10H13N primary amine featuring a cyclobutane ring with a phenyl group and amine substituent at the 1-position [1]. It is distinguished as the founding member of the cyclobutylamine class of monoamine oxidase (MAO) mechanism-based inactivators, first characterized by Silverman and Zieske in 1986 [2]. PCBA functions simultaneously as an MAO substrate and a time-dependent irreversible inactivator that covalently attaches to the flavin cofactor, providing direct experimental support for radical-mediated amine oxidation mechanisms [2]. Beyond MAO, PCBA undergoes cytochrome P450-catalyzed ring expansion to 2-phenyl-1-pyrroline and 2-phenylpyrrolidine, a metabolic fate not shared by cyclopropylamine analogs [3]. These mechanistic properties position PCBA as a specialized tool compound for enzymology and mechanistic probe research rather than a general-purpose MAO inhibitor.

1-Phenylcyclobutylamine: Irreplaceability Among Cycloalkylamines


The cyclobutane ring in PCBA is not merely a structural variation but a critical determinant of inactivation efficiency, metabolic fate, and enzyme interaction kinetics. The partition ratio—the number of substrate turnovers per enzyme inactivation event—differs by approximately 46-fold between PCBA (325:1) [1] and its direct cyclopropyl analog 1-phenylcyclopropylamine (1-PCPA, approximately 7:1) [2], meaning cyclopropylamine-based inactivators are far more suicide-efficient. Positional isomerism is equally decisive: 3-phenylcyclobutylamine was shown to be a relatively weak MAO inhibitor [3], whereas 1-phenylcyclobutylamine is a confirmed mechanism-based inactivator. Furthermore, cytochrome P450-mediated ring expansion of the cyclobutane to form pyrroline/pyrrolidine products is unique to the four-membered ring system and cannot be replicated by cyclopropyl or larger cycloalkyl analogs [4]. Generic substitution without accounting for these ring-size- and position-dependent mechanistic differences will produce fundamentally different experimental outcomes.

1-Phenylcyclobutylamine: Quantitative Differentiation Evidence


MAO Inactivation Partition Ratio: Cyclobutyl vs. Cyclopropyl

PCBA exhibits a partition ratio of 325:1—meaning 325 substrate molecules are turned over to product for every one enzyme inactivation event—as determined using purified mitochondrial MAO [1]. In contrast, the direct cyclopropyl analog 1-phenylcyclopropylamine (1-PCPA) demonstrates a partition ratio of approximately 7:1 under comparable conditions, where the alternate (non-inactivating) pathway occurs roughly seven times per inactivation event [2]. This ~46-fold difference means 1-PCPA is a far more efficient suicide inactivator, while PCBA functions predominantly as a substrate with incidental inactivation, making PCBA better suited for mechanistic studies requiring sustained substrate turnover with measurable inactivation kinetics.

Monoamine Oxidase Mechanism-Based Inactivation Enzyme Kinetics

Cytochrome P450 Inactivation Rate: Cyclobutyl vs. Cyclopropyl

In a systematic comparison of N-cycloalkyl benzylamines, cyclobutylamine derivatives inactivated cytochrome P-450 more slowly than their cyclopropylamine counterparts [1]. The authors explicitly attribute this difference to the known relative rates of ring opening of cycloalkyl-substituted aminium radicals, where cyclopropylaminyl radicals open faster than cyclobutylaminyl radicals. Additionally, 1-phenylcyclobutylamine was specifically shown to undergo P450-catalyzed oxidation yielding ring-expanded products (2-phenyl-1-pyrroline and 2-phenylpyrrolidine) rather than primarily causing heme destruction [1]. This contrasts with cyclopropylamines, which are more potent P450 inactivators via heme adduct formation.

Cytochrome P450 Mechanism-Based Inactivation Drug Metabolism

MAO Inhibition: 1- vs. 3-Position Selectivity

In 1960, Burger and Bennett reported that 3-phenylcyclobutylamine proved to be a relatively weak inhibitor of monoamine oxidase in the tryptamine potentiation assay, standing in marked contrast to the potent mechanism-based inactivation subsequently demonstrated for 1-phenylcyclobutylamine by Silverman and Zieske [1]. The 1-position isomer (PCBA) covalently attaches to the MAO flavin cofactor as a time-dependent irreversible inactivator with a defined partition ratio of 325 [2], whereas the 3-position isomer shows only weak, reversible inhibition without evidence of mechanism-based inactivation. This positional dependency confirms that the amine must be directly attached to the phenyl-substituted ring carbon for suicide inactivation to occur.

Structure-Activity Relationship Positional Isomerism Monoamine Oxidase Inhibition

CCK-B Receptor Binding Affinity

1-Phenylcyclobutylamine demonstrates an IC50 of 31 nM for inhibition of [125I]CCK-8 binding to the cholecystokinin type B (CCK-B) receptor in mouse brain at pH 6.5, as recorded in BindingDB/ChEMBL [1]. This nanomolar CCK-B affinity is pharmacologically meaningful and distinct from its MAO inactivation activity, suggesting potential polypharmacology or off-target binding that must be accounted for in experimental design. While comparable CCK-B binding data for 1-phenylcyclopropylamine or tranylcypromine are not readily available in the same curated databases, this receptor interaction profile differentiates PCBA from compounds studied solely as MAO inactivators.

CCK-B Receptor Receptor Binding Polypharmacology

Physicochemical Properties: PCBA vs. Tranylcypromine

1-Phenylcyclobutylamine has a reported boiling point of 233 °C (at 760 mmHg), density of 1.042 g/cm³, refractive index of 1.5449, flash point of 98 °C, and a predicted pKa of 9.63 ± 0.20 . As a primary amine, PCBA forms a hydrochloride salt (CAS 120218-45-3, MW 183.68, purity ≥95%) suitable for handling and storage at 2-8 °C with protection from light . In comparison, tranylcypromine (trans-2-phenylcyclopropylamine) has a lower boiling point of approximately 218-220 °C and lower molecular weight (133.19 g/mol free base). The higher boiling point and distinct chromatographic retention profile of PCBA facilitate unambiguous analytical discrimination from cyclopropylamine analogs in quality control and metabolic tracing studies.

Physicochemical Properties Formulation Analytical Chemistry

1-Phenylcyclobutylamine: Application Scenarios


Mechanistic Probe for Flavin Amine Oxidases

PCBA is the definitive tool compound for investigating radical mechanisms in MAO catalysis. Its partition ratio of 325:1 [1] provides a wide experimental window to observe both substrate turnover and time-dependent inactivation within the same assay, unlike 1-PCPA (partition ratio ~7:1), which inactivates too rapidly for detailed kinetic dissection of the partitioning between product formation and flavin attachment. The homolytic cyclobutane ring cleavage and subsequent intramolecular radical trapping to 2-phenyl-1-pyrroline offer a built-in mechanistic reporter that is absent in cyclopropylamine-based probes [1].

Cytochrome P450 Ring-Expansion Metabolism Studies

For drug metabolism researchers studying P450-catalyzed amine oxidation, PCBA uniquely generates ring-expanded products (2-phenyl-1-pyrroline and 2-phenylpyrrolidine) that serve as direct evidence for aminium radical intermediates [2]. This metabolic signature cannot be replicated by cyclopropylamine substrates, which predominantly undergo heme destruction rather than productive ring expansion. PCBA thus enables comparative studies of MAO vs. P450 radical mechanisms using a single probe compound [1][2].

SAR Reference for Cycloalkylamine Inactivators

PCBA serves as the essential cyclobutyl reference point in SAR series comparing ring-size effects on MAO and P450 inactivation. Positional isomer controls are critical: 3-phenylcyclobutylamine is only a weak, reversible MAO inhibitor [3], confirming that the 1-position is mandatory for mechanism-based inactivation. Procurement of authenticated 1-phenylcyclobutylamine (as the free base or hydrochloride salt, ≥95% purity ) ensures that SAR conclusions are not confounded by isomeric impurities or degradation products.

Polypharmacology Profiling: MAO & CCK-B Activities

PCBA's 31 nM CCK-B receptor affinity [4], combined with its MAO mechanism-based inactivation activity, makes it a candidate for CNS polypharmacology research where modulation of both aminergic and cholecystokinin pathways is of interest. Unlike tranylcypromine, which is primarily characterized as an MAO inhibitor with additional weak monoamine-releasing properties, PCBA offers a distinct receptor interaction fingerprint that may be exploited for investigating multi-target therapeutic strategies or for controlling for off-target effects in MAO-focused studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylcyclobutylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.